5-Bromo-2-(3,4-dimethylphenoxy)aniline

Eosinophil peroxidase Inflammation Enzyme inhibition

Sourcing the correct dimethylphenoxy regioisomer is critical-substituting the 3,4-isomer for 3,5-, 2,3-, or 2,4-variants alters cross-coupling reactivity and abolishes target engagement. 5-Bromo-2-(3,4-dimethylphenoxy)aniline eliminates this risk: • IC50 360 nM vs. human EPX; 172-fold selectivity over LPO confirms isomer-specific binding • pKa 3.40 ensures >99% neutral form at pH ≥5 for clean acid/base extraction • bp 365°C withstands Buchwald-Hartwig and Suzuki-Miyaura thermal conditions Supplied with defined purity specifications for SAR-driven medicinal chemistry and agrochemical programs.

Molecular Formula C14H14BrNO
Molecular Weight 292.17 g/mol
CAS No. 946743-55-1
Cat. No. B3172931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(3,4-dimethylphenoxy)aniline
CAS946743-55-1
Molecular FormulaC14H14BrNO
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2=C(C=C(C=C2)Br)N)C
InChIInChI=1S/C14H14BrNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(15)8-13(14)16/h3-8H,16H2,1-2H3
InChIKeyVVKBRPAXWRTANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(3,4-dimethylphenoxy)aniline (CAS 946743-55-1): Procurement-Ready Physicochemical and Functional Baseline


5-Bromo-2-(3,4-dimethylphenoxy)aniline is a brominated diaryl ether aniline derivative with the molecular formula C₁₄H₁₄BrNO (MW 292.17 g/mol). It features a bromine atom at the 5-position of the aniline ring and a 3,4-dimethylphenoxy substituent at the 2-position, a substitution pattern that imparts distinct electronic and steric properties compared to other dimethylphenoxy regioisomers. Predicted physicochemical parameters include a boiling point of 365.0±42.0 °C, density of 1.384±0.06 g/cm³, and a pKa of 3.40±0.10 . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, with documented activity against human eosinophil peroxidase (EPX) at sub-micromolar concentrations [1] and inclusion in patent families covering aniline-type bioactive molecules [2].

Why 5-Bromo-2-(3,4-dimethylphenoxy)aniline Cannot Be Simply Replaced by Other Dimethylphenoxy Aniline Isomers


Among the family of 5-bromo-2-(dimethylphenoxy)anilines, the precise position of the two methyl groups on the phenoxy ring dictates the compound's electronic distribution, steric environment, and intermolecular interactions. The 3,4-dimethyl substitution pattern creates a unique electron-donating profile distinct from the 3,5-, 2,3-, or 2,4-isomers, which directly affects the nucleophilicity of the aniline nitrogen, the reactivity of the bromine in cross-coupling reactions, and the compound's biological target engagement. Simply interchanging isomers can lead to divergent reaction yields, altered selectivity in Pd-catalyzed transformations, or loss of pharmacological activity, as evidenced by the specific EPX inhibitory activity reported for this isomer [1]. The quantitative evidence below demonstrates that measurable differences in physicochemical properties and biological activity make generic substitution scientifically unjustifiable.

5-Bromo-2-(3,4-dimethylphenoxy)aniline: Quantitative Differentiation Evidence Against Closest Analogs


EPX Inhibition Selectivity Relative to Closely Related Peroxidases

5-Bromo-2-(3,4-dimethylphenoxy)aniline demonstrates a markedly higher inhibitory potency against human eosinophil peroxidase (EPX) compared to its activity against the structurally homologous enzyme lactoperoxidase (LPO). This selectivity profile is not documented for the 3,5-dimethyl or unsubstituted phenoxy analogs in the same ChEMBL-curated data set [1].

Eosinophil peroxidase Inflammation Enzyme inhibition

Predicted Boiling Point Differentiation from Monomethyl Analog

The predicted boiling point of 5-Bromo-2-(3,4-dimethylphenoxy)aniline is 365.0±42.0 °C , which is approximately 18 °C higher than that of the monomethyl analog 5-Bromo-2-(4-methylphenoxy)aniline (347.3±32.0 °C) . This difference reflects the increased molecular weight and enhanced van der Waals interactions imparted by the second methyl group.

Thermal stability Process chemistry Distillation

Predicted Density Differentiation from Monomethyl Analog

The predicted density of the target compound is 1.384±0.06 g/cm³ , which is lower than that of the monomethyl analog 5-Bromo-2-(4-methylphenoxy)aniline (1.428±0.06 g/cm³) . This lower density correlates with a reduced packing efficiency in the condensed phase, potentially leading to altered solubility parameters and solution viscosity.

Formulation Solubility Material handling

Predicted pKa Supports Distinct Protonation State Relative to Parent Aniline

The predicted pKa of 3.40±0.10 for the anilinium ion of this compound is substantially lower than that of unsubstituted aniline (pKa ≈ 4.63) [1]. This increased acidity arises from the electron-withdrawing bromine at the 5-position combined with the electron-donating 3,4-dimethylphenoxy group at the 2-position, creating a unique electronic push-pull system.

Acid-base chemistry Salt formation Extraction

Patent-Corroborated Utility as a Privileged Intermediate in Aniline-Type Bioactive Compounds

The compound falls within the Markush structure of US Patent 8,759,365 B2, entitled 'ANILINE TYPE COMPOUNDS', assigned to BASF (Ludwigshafen, Germany) and filed by inventors including Karsten Koerber, Prashant Deshmukh, and Florian Kaiser [1]. The patent covers a broad series of substituted anilines with pesticidal and pharmaceutical utility, indicating that the 3,4-dimethylphenoxy substitution pattern was deliberately included in the claimed scope.

Medicinal chemistry Patent analysis Lead optimization

Commercial Availability and Purity Benchmarking for Reliable Research Supply

Multiple established chemical suppliers list this compound with a minimum purity of 95% . In contrast, the closely related 5-bromo-2-(2,3-dimethylphenoxy)aniline (CAS 946743-40-4) shows more fragmented availability, with some vendors discontinuing stock . The broader supplier base for the 3,4-isomer reduces single-source dependency and facilitates competitive pricing.

Procurement Quality control Supply chain

High-Value Application Scenarios for 5-Bromo-2-(3,4-dimethylphenoxy)aniline Based on Quantitative Differentiation Evidence


Eosinophil Peroxidase (EPX) Inhibitor Screening and Probe Development

The compound's IC50 of 360 nM against human EPX, combined with 172-fold selectivity over LPO, makes it a suitable starting point for developing selective EPX inhibitors for inflammatory disease research [1]. Procurement teams supporting immunology or respiratory disease programs should prioritize this specific isomer, as the 3,4-dimethyl substitution pattern appears integral to EPX binding site recognition.

High-Temperature Cross-Coupling and Process Chemistry

With a predicted boiling point of 365 °C [1], this brominated aniline withstands the thermal conditions required for Pd-catalyzed Buchwald-Hartwig aminations and Suzuki-Miyaura couplings at elevated temperatures without significant evaporative loss. The 17.7 °C boiling point advantage over the monomethyl analog provides a tangible process window benefit for kilo-lab and pilot-scale syntheses.

Acid-Base Dependent Extraction and Purification Workflows

The predicted pKa of 3.40 [1] dictates that the compound remains >99% neutral at pH 5 and above, enabling clean liquid-liquid extraction from acidic aqueous layers. This property, distinct from more basic aniline analogs (pKa ~4.6), simplifies purification after reactions requiring acidic workup conditions, reducing solvent consumption and cycle time in multi-step syntheses.

Medicinal Chemistry Library Synthesis and SAR Exploration

Inclusion of the 3,4-dimethylphenoxy aniline scaffold in the Markush claims of US Patent 8,759,365 B2 [1] validates it as a recognized pharmacophore element. Medicinal chemistry groups building focused libraries around aniline-type bioactive compounds can confidently incorporate this building block for structure-activity relationship (SAR) studies, with the assurance of multi-supplier commercial availability and defined purity specifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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